

# Physical and chemical properties of 2-Formylthiophene-3-carboxylic acid

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Compound of Interest		
Compound Name:	2-Formylthiophene-3-carboxylic	
	acid	
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# An In-depth Technical Guide to 2-Formylthiophene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Formylthiophene-3-carboxylic acid** (CAS No: 19991-69-6), a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document details its structural characteristics, physicochemical properties, spectroscopic data, and potential applications as a versatile building block in the development of novel therapeutic agents.

## **Core Properties and Identifiers**

**2-Formylthiophene-3-carboxylic acid** is a bifunctional thiophene derivative containing both an aldehyde and a carboxylic acid group. These functional groups are positioned at adjacent carbons (C2 and C3) on the thiophene ring, bestowing upon it a unique reactivity profile suitable for the synthesis of complex heterocyclic systems.

## Table 1: Physicochemical and Structural Data



Property	Value	Reference(s)
IUPAC Name	2-formyl-3-thiophenecarboxylic acid	[1]
CAS Number	19991-69-6	[1]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> O <sub>3</sub> S	[1]
Molecular Weight	156.16 g/mol	[1][2]
Canonical SMILES	C1=CSC(=C1C(=O)O)C=O	
InChI Key	IZHLGRWNUWACRX- UHFFFAOYSA-N	[1]
Appearance	Not explicitly stated in literature; likely a solid at room temperature.	
Melting Point	Data not readily available in cited literature.	
Boiling Point	Data not readily available in cited literature.	
Solubility	Expected to have some solubility in polar organic solvents like DMSO, chloroform, and ethyl acetate due to its functional groups.[3] Insoluble in water.[3]	
рКа	Estimated to be in the range of 4-5, typical for a carboxylic acid.[4]	<del>-</del>
Storage	Keep in a dark place under an inert atmosphere. Recommended storage temperature: 2-8°C.[1]	



## **Spectroscopic and Analytical Data**

Detailed experimental spectra for **2-Formylthiophene-3-carboxylic acid** are not widely published. However, based on its structure, the following characteristic spectroscopic features can be predicted.

**Table 2: Predicted Spectroscopic Data** 

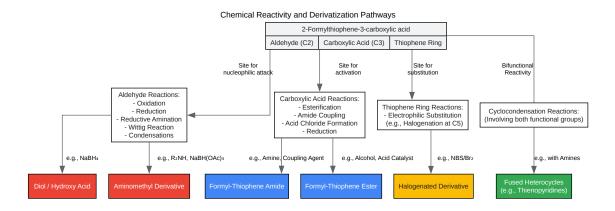
Technique	Feature	Predicted Chemical Shift / Frequency Range
¹H NMR	Aldehyde proton (-CHO)	~9.8-10.0 ppm (singlet)
Carboxylic acid proton (- COOH)	~10.0-13.0 ppm (broad singlet) [5]	
Thiophene ring protons	~7.0-8.0 ppm (doublets)	
<sup>13</sup> C NMR	Carbonyl carbon (Carboxylic acid)	~165-185 ppm[5]
Carbonyl carbon (Aldehyde)	~180-200 ppm	
Thiophene ring carbons	~120-150 ppm	_
Infrared (IR) Spectroscopy	O-H stretch (Carboxylic acid)	2500-3300 cm <sup>-1</sup> (very broad) [5][6]
C=O stretch (Aldehyde)	~1680-1710 cm <sup>-1</sup> [7]	
C=O stretch (Carboxylic acid)	~1710-1760 cm <sup>-1</sup> (often broad)[5][6]	_
C-O stretch (Carboxylic acid)	~1210-1320 cm <sup>-1</sup> [6]	_

## **Chemical Reactivity and Synthesis**

The reactivity of **2-Formylthiophene-3-carboxylic acid** is dictated by its three key structural components: the aldehyde group, the carboxylic acid group, and the electron-rich thiophene ring. This trifecta of functionality makes it a valuable intermediate for constructing diverse molecular scaffolds.



The diagram below illustrates the principal reactive sites and potential synthetic transformations of the molecule.



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Figure 1: Key reactive sites and potential derivatization pathways for **2-Formylthiophene-3-carboxylic acid**.

## **Experimental Protocols**

While a specific, peer-reviewed synthesis for **2-Formylthiophene-3-carboxylic acid** is not readily available, a plausible manufacturing route can be designed based on established organometallic and oxidation chemistry. The following protocol outlines a potential two-step synthesis starting from 3-bromothiophene-2-carboxylic acid.

## **Experimental Workflow: Plausible Synthesis**





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Figure 2: A logical workflow for the plausible synthesis of the target compound.

## **Detailed Methodology (Hypothetical)**

#### Step 1: Protection of the Carboxylic Acid

- To a solution of 3-bromothiophene-2-carboxylic acid in methanol, add a catalytic amount of sulfuric acid.
- Reflux the mixture for 4-6 hours until TLC analysis indicates the complete conversion of the starting material.
- Remove the solvent under reduced pressure, and neutralize the residue with a saturated sodium bicarbonate solution.
- Extract the product, methyl 3-bromothiophene-2-carboxylate, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the ester.

#### Step 2: Formylation via Grignard Reagent

- Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).
- Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine.
- Slowly add a solution of methyl 3-bromothiophene-2-carboxylate in anhydrous THF to the magnesium suspension. The reaction may require gentle heating to initiate.



- Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture to 0°C.
- Slowly add anhydrous N,N-dimethylformamide (DMF) dropwise, maintaining the temperature below 5°C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.

#### Step 3: Hydrolysis and Purification

- Quench the reaction by slowly adding it to a cold, saturated ammonium chloride solution.
- Acidify the mixture with dilute HCl to hydrolyze the intermediate and the ester group concurrently.
- Extract the aqueous layer multiple times with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent in vacuo to yield the crude product.
- Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to afford pure 2-Formylthiophene-3-carboxylic acid.

# Applications in Drug Discovery and Medicinal Chemistry

Thiophene-based scaffolds are prevalent in medicinal chemistry due to their ability to act as bioisosteres for phenyl rings, offering modulated electronic properties and metabolic stability.[8] While **2-Formylthiophene-3-carboxylic acid** itself is not highlighted as a therapeutic agent, its derivatives are subjects of active research.

 Anti-Angiogenesis Agents: Thiophene-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy for preventing the formation of new blood vessels that supply



tumors.[9] The structural core of **2-Formylthiophene-3-carboxylic acid** is ideal for generating libraries of such amides.

- Anticancer and Cytostatic Agents: Various 2-aminothiophene-3-carboxylic acid derivatives
  have demonstrated selective cytostatic activity against several cancer cell lines, including
  prostate cancer and T-cell lymphoma.[10] These compounds can induce apoptosis and
  cause cell cycle arrest, making them promising candidates for further development.[10]
- RNA Demethylase Inhibitors: In the field of epigenetics, derivatives of 3-arylaminothiophenic-2-carboxylic acid have been identified as novel inhibitors of the fat mass and obesity-associated protein (FTO), an RNA demethylase implicated in acute myeloid leukemia (AML).
   [11] This highlights the potential of thiophene carboxylic acids as core structures for targeting enzymes involved in cancer pathways.

The bifunctional nature of **2-Formylthiophene-3-carboxylic acid** allows for the facile introduction of diverse substituents through amide coupling and reductive amination, making it a highly valuable starting material for generating compound libraries aimed at these and other biological targets.[12]

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